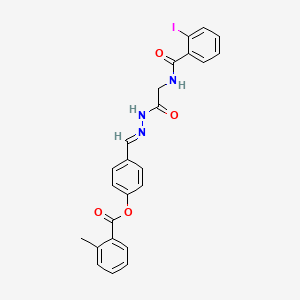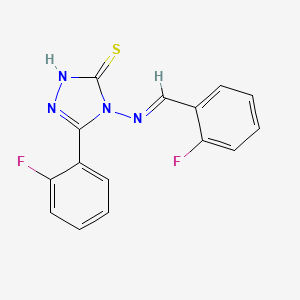
N-Mesityl-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Mesityl-2-((5-((naphtalèn-1-ylméthyl)thio)-1,3,4-thiadiazol-2-yl)thio)acétamide est un composé organique complexe qui présente un groupe mésityle, une partie naphtalène et un cycle thiadiazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-Mesityl-2-((5-((naphtalèn-1-ylméthyl)thio)-1,3,4-thiadiazol-2-yl)thio)acétamide implique généralement plusieurs étapes :
Formation du cycle thiadiazole : Le cycle thiadiazole peut être synthétisé en faisant réagir de la thiosemicarbazide avec du sulfure de carbone en milieu basique pour former du 1,3,4-thiadiazole-2-thiol.
Attachement du groupe naphtalèn-1-ylméthyl : Le groupe naphtalèn-1-ylméthyl peut être introduit par une réaction de substitution nucléophile en utilisant du chlorure de naphtalèn-1-ylméthyl.
Formation de la partie acétamide : La dernière étape consiste à faire réagir l’intermédiaire avec du chlorure de mésityle et de l’anhydride acétique pour former la partie acétamide.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement une optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de l’automatisation pour mettre à l’échelle le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La N-Mesityl-2-((5-((naphtalèn-1-ylméthyl)thio)-1,3,4-thiadiazol-2-yl)thio)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiadiazole peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour former des thiols ou des amines.
Substitution : Les groupes mésityle et naphtalèn-1-ylméthyl peuvent être substitués par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en milieu basique.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols et amines.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de recherche scientifique
La N-Mesityl-2-((5-((naphtalèn-1-ylméthyl)thio)-1,3,4-thiadiazol-2-yl)thio)acétamide présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Médecine : Étudié pour son potentiel en tant qu’agent anticancéreux ou anti-inflammatoire.
Industrie : Utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques.
Applications De Recherche Scientifique
N-Mesityl-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de la N-Mesityl-2-((5-((naphtalèn-1-ylméthyl)thio)-1,3,4-thiadiazol-2-yl)thio)acétamide n’est pas complètement compris. On pense qu’il interagit avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, entraînant des modifications des voies cellulaires. Le cycle thiadiazole et la partie naphtalène peuvent jouer un rôle crucial dans son affinité de liaison et sa spécificité.
Comparaison Avec Des Composés Similaires
Composés similaires
N-Mesityl-2-(1-naphtyl)acétamide : Structure similaire, mais sans le cycle thiadiazole.
2-(Naphtalèn-1-ylméthylthio)-1,3,4-thiadiazole : Sans les groupes mésityle et acétamide.
Unicité
La N-Mesityl-2-((5-((naphtalèn-1-ylméthyl)thio)-1,3,4-thiadiazol-2-yl)thio)acétamide est unique en raison de la combinaison du groupe mésityle, de la partie naphtalène et du cycle thiadiazole, qui lui confère des propriétés chimiques et biologiques spécifiques que l’on ne retrouve pas dans des composés similaires.
Propriétés
Numéro CAS |
618880-46-9 |
|---|---|
Formule moléculaire |
C24H23N3OS3 |
Poids moléculaire |
465.7 g/mol |
Nom IUPAC |
2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C24H23N3OS3/c1-15-11-16(2)22(17(3)12-15)25-21(28)14-30-24-27-26-23(31-24)29-13-19-9-6-8-18-7-4-5-10-20(18)19/h4-12H,13-14H2,1-3H3,(H,25,28) |
Clé InChI |
OPTTXQQXBARYND-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12014471.png)
![3-{(5E)-5-[4-(2-amino-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12014490.png)


![N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12014510.png)

![(5E)-2-(4-ethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014523.png)
![(4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12014539.png)
![2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12014547.png)
![5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014548.png)


